What is the chemical structure of 8(14)-Dehydro Norgestrel?
What is the chemical structure of 8(14)-Dehydro Norgestrel?
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 8(14)-Dehydro Norgestrel, a significant impurity and steroidal analog related to the widely used progestin, Norgestrel. As a Senior Application Scientist, this document synthesizes critical information on its chemical identity, structure, synthesis, analytical characterization, and pharmacological relevance, offering valuable insights for professionals in pharmaceutical research and development.
Chemical Identity and Structure
8(14)-Dehydro Norgestrel is a synthetic steroid and a known impurity of Norgestrel, specifically designated as Levonorgestrel EP Impurity A[1][2]. Its chemical structure is closely related to Norgestrel, with the key difference being the presence of a double bond between carbons 8 and 14 of the steroid nucleus.
Table 1: Chemical Identifiers for 8(14)-Dehydro Norgestrel
| Identifier | Value |
| IUPAC Name | (+/-)-(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one[1] |
| CAS Number | 110785-09-6[1] |
| Molecular Formula | C₂₁H₂₆O₂[1] |
| Molecular Weight | 310.43 g/mol [1] |
| Synonyms | Levonorgestrel EP Impurity A, Norgestrel 8(14)-Dehydro Impurity[2] |
2D Chemical Structure
The structural formula of 8(14)-Dehydro Norgestrel is depicted below, highlighting the characteristic gonane steroid skeleton with an ethyl group at C13, a hydroxyl and an ethynyl group at C17, a ketone at C3, and conjugated double bonds at C4-C5 and C8-C14.
Caption: Formation of 8(14)-Dehydro Norgestrel as an impurity.
Analytical Characterization
The identification and quantification of 8(14)-Dehydro Norgestrel in bulk Norgestrel or its formulations are critical for quality control. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for separating 8(14)-Dehydro Norgestrel from Norgestrel and other related impurities.
Table 2: Typical HPLC Method Parameters for Norgestrel Impurity Profiling
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water |
| Detection | UV at approximately 240 nm [3] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
Experimental Protocol: HPLC Analysis of Norgestrel and Impurities
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Standard Preparation: Accurately weigh and dissolve reference standards of Norgestrel and 8(14)-Dehydro Norgestrel in a suitable solvent (e.g., methanol or acetonitrile) to prepare stock solutions. Prepare working standards by serial dilution.
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Sample Preparation: Dissolve a known amount of the Norgestrel sample in the mobile phase or a suitable solvent to achieve a target concentration.
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Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.
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Data Analysis: Identify the peaks based on the retention times of the reference standards. Quantify the amount of 8(14)-Dehydro Norgestrel by comparing its peak area to that of the corresponding standard.
Spectroscopic Characterization
While specific public domain spectroscopic data for 8(14)-Dehydro Norgestrel is limited, the expected spectral characteristics can be inferred from its structure and comparison with Norgestrel.
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Mass Spectrometry (MS): The nominal mass of 8(14)-Dehydro Norgestrel is 310.43 g/mol . Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight and fragmentation pattern, aiding in its identification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed structural information. The presence of the C8-C14 double bond would result in characteristic chemical shifts for the protons and carbons in its vicinity, distinguishing it from Norgestrel.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), alkyne (-C≡C-H), ketone (C=O), and alkene (C=C) functional groups.
Caption: Analytical workflow for impurity identification.
Pharmacological Profile and Biological Relevance
The pharmacological activity of impurities is a critical consideration in drug development. While Norgestrel is a potent progestin, the biological activity of 8(14)-Dehydro Norgestrel is not extensively documented in publicly available literature.
Mechanism of Action of Progestins
Norgestrel, the parent compound, exerts its effects primarily by acting as an agonist at the progesterone receptor (PR).[4] This interaction leads to a cascade of downstream effects, including:
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Inhibition of ovulation by suppressing the mid-cycle surge of luteinizing hormone (LH).
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Thickening of the cervical mucus, which impedes sperm penetration.
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Alterations in the endometrium that make it less receptive to implantation.
Predicted Activity of 8(14)-Dehydro Norgestrel
The introduction of the 8(14)-double bond can alter the three-dimensional structure of the steroid, which may, in turn, affect its binding affinity for the progesterone receptor and other steroid receptors. It is plausible that 8(14)-Dehydro Norgestrel retains some progestational activity, but this would need to be confirmed through in vitro receptor binding assays and in vivo studies. The potential for androgenic or other off-target effects should also be evaluated.
Experimental Protocol: Progesterone Receptor Binding Assay
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Receptor Preparation: Prepare a cell lysate or a purified progesterone receptor preparation.
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Competitive Binding: Incubate the receptor preparation with a fixed concentration of a radiolabeled progestin (e.g., ³H-progesterone or ³H-R5020) and varying concentrations of the test compound (8(14)-Dehydro Norgestrel) and a reference compound (Norgestrel).
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Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a suitable method (e.g., filtration, charcoal adsorption).
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Quantification: Measure the amount of bound radioactivity.
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Data Analysis: Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the relative binding affinity (RBA) compared to the reference compound.
Conclusion
8(14)-Dehydro Norgestrel is a well-defined impurity of Norgestrel that requires careful monitoring and control during drug manufacturing. Its chemical structure has been elucidated, and analytical methods for its separation and identification are established. While specific pharmacological data is scarce, its structural similarity to Norgestrel suggests the potential for biological activity. Further research into its receptor binding profile and in vivo effects would provide a more complete understanding of its pharmacological significance. This guide provides a foundational understanding for researchers and drug development professionals working with Norgestrel and related compounds.
References
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PubChem. Norgestrel. [Link]
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SynZeal. Levonorgestrel EP Impurity A. [Link]
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Wikipedia. Norgestrel. [Link]
